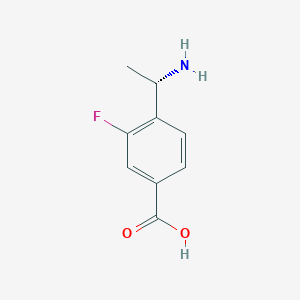

(S)-4-(1-Aminoethyl)-3-fluorobenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10FNO2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

4-[(1S)-1-aminoethyl]-3-fluorobenzoic acid |

InChI |

InChI=1S/C9H10FNO2/c1-5(11)7-3-2-6(9(12)13)4-8(7)10/h2-5H,11H2,1H3,(H,12,13)/t5-/m0/s1 |

InChI Key |

JDIRVADCQXJBPK-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=C1)C(=O)O)F)N |

Canonical SMILES |

CC(C1=C(C=C(C=C1)C(=O)O)F)N |

Origin of Product |

United States |

Synthetic Methodologies for S 4 1 Aminoethyl 3 Fluorobenzoic Acid and Its Analogs

Total Synthesis Approaches to Substituted Fluorobenzoic Acids with Chiral Aminoethyl Moieties

Total synthesis strategies for this class of compounds generally involve two main stages: the formation of the substituted aromatic core and the stereoselective installation of the aminoethyl group. The order of these stages can vary, but both demand high levels of chemo-, regio-, and stereoselectivity.

The introduction of a fluorine atom at a specific position on a benzoic acid derivative is a non-trivial synthetic challenge. The directing effects of the substituents already present on the aromatic ring play a crucial role in determining the outcome of the fluorination reaction.

Electrophilic fluorination is a common method for this transformation, employing reagents like Selectfluor® (F-TEDA-BF4) to introduce fluorine to the aromatic ring. The success and regioselectivity of such reactions are highly dependent on the directing effects of the existing groups. For instance, a carboxylic acid group is a deactivating meta-director, while other groups can be used to steer the fluorine to the desired position.

Recent advancements have provided novel solutions for the fluorination of aromatic carboxylic acids. A conceptually different approach involves a photoinduced ligand-to-metal charge transfer (LMCT) that enables a radical decarboxylative carbometalation strategy. nih.govacs.org This method generates a high-valent arylcopper(III) complex, which can then undergo reductive elimination to form the C-F bond, addressing the previously challenging decarboxylative fluorination of benzoic acids. nih.govacs.org

Enzymatic strategies are also emerging for the selective fluorination of benzoic acid derivatives, offering high selectivity under mild conditions. researchgate.net These methods can be particularly useful for late-stage fluorination in the synthesis of complex molecules. researchgate.net

Table 1: Selected Aromatic Fluorination Strategies

| Method | Reagent Type | Key Features |

|---|---|---|

| Electrophilic Fluorination | Electrophilic (e.g., Selectfluor®) | Relies on electronic directing effects of existing substituents. |

| Decarboxylative Fluorination | Photoinduced Copper Catalysis | Enables fluorination of benzoic acids via a radical pathway. nih.govacs.org |

Establishing the chiral center of the (S)-1-aminoethyl group is one of the most critical steps in the synthesis. Several robust methods are available to achieve high enantioselectivity.

One of the most versatile and widely adopted methods involves the use of a chiral auxiliary. The Ellman lab developed tert-butanesulfinamide as a highly effective chiral reagent for the asymmetric synthesis of a vast array of amines. yale.edu This method typically involves the condensation of the sulfinamide with a ketone precursor (e.g., 4-acetyl-3-fluorobenzoic acid derivative) to form a sulfinylimine, followed by diastereoselective reduction and subsequent acidic removal of the auxiliary to yield the chiral amine. yale.edu

Enzymatic synthesis provides another powerful avenue. Transaminases can catalyze the asymmetric transfer of an amino group from a donor, such as L-alanine, to a prochiral keto acid. nih.gov These biocatalytic reactions often proceed with excellent enantioselectivity, producing the desired L-amino acid (or in this case, the (S)-amine) with an enantiomeric excess (e.e.) value that can approach 100%. nih.gov

Other approaches include the asymmetric hydrogenation of imines or enamines using chiral metal catalysts and the asymmetric Strecker synthesis, which can be adapted for the synthesis of α-chiral amines. nih.gov

Enantioselective catalysis is central to the efficient and atom-economical synthesis of the target molecule. This field encompasses a wide range of catalysts, including metal complexes, organocatalysts, and enzymes.

Organocatalysis: Chiral Brønsted acids, such as BINOL-derived N-triflyl phosphoramides, have been successfully used to catalyze asymmetric reactions, including the cyclization of iminium ions to form chiral amines. rsc.org Chiral phosphoric acids are also recognized for their potential in enabling enantioselective reactions. researchgate.net Furthermore, chiral aldehydes can act as catalysts to activate simple amines for highly enantioselective asymmetric reactions. nih.gov

Metal-based Catalysis: Chiral Ni(II) complexes have proven effective for the asymmetric synthesis of various fluorinated amino acids. beilstein-journals.org These complexes act as chiral templates, directing alkylation reactions to occur with high diastereoselectivity. beilstein-journals.org Similarly, the Corey-Bakshi-Shibata (CBS) reduction utilizes chiral oxazaborolidine catalysts for the enantioselective reduction of ketones to alcohols, which can be precursors to the target amine. iupac.org This method is known for its wide scope and predictable stereochemical outcome. iupac.org

Biocatalysis: As mentioned previously, enzymes like transaminases offer a green and highly selective catalytic approach to chiral amine synthesis. nih.govrsc.org The development of chiral nanozymes, which combine the properties of nanomaterials with enzymatic activity, represents a new frontier, though challenges in achieving high enantioselectivity remain. nih.gov

Table 2: Examples of Catalytic Systems for Asymmetric Amine Synthesis

| Catalyst Type | Example | Application | Key Advantage |

|---|---|---|---|

| Organocatalyst | Chiral Phosphoric Acid | Asymmetric imine reactions | Metal-free, high enantioselectivity. rsc.org |

| Metal Complex | Chiral Oxazaborolidine (CBS) | Asymmetric ketone reduction | Predictable stereochemistry, broad scope. iupac.org |

| Metal Complex | Chiral Ni(II) Complex | Asymmetric synthesis of amino acids | Template-assisted diastereoselective alkylation. beilstein-journals.org |

Precursor Synthesis and Intermediate Derivatization in the Preparation of the Target Compound

The synthesis of fluorinated benzoic acid precursors can be achieved through various established organic reactions. For example, 4-fluorobenzoic acid can be prepared via the Schiemann reaction, where a 4-aminobenzoic acid ester is converted to its diazonium tetrafluoroborate (B81430) salt, which is then thermally decomposed to introduce the fluorine atom, followed by hydrolysis of the ester. wikipedia.org

The synthesis of more complex precursors, such as 2-amino-3-fluorobenzoic acid, can be accomplished from materials like 2-fluoroaminobenzene. orgsyn.org A multi-step sequence involving the formation and subsequent ring-opening of a 7-fluoroisatin (B1296980) intermediate yields the desired 2-amino-3-fluorobenzoic acid. orgsyn.org Similarly, 2-amino-4-bromo-3-fluorobenzoic acid can be synthesized from 6-bromo-7-fluoroindoline-2,3-dione (B1445371) via oxidative cleavage with hydrogen peroxide. chemicalbook.com These precursors can then be further functionalized to build the final target molecule.

Once a suitable fluorinated aromatic precursor is obtained, the final key step is the introduction of the (S)-1-aminoethyl group. If the precursor is a ketone (e.g., a 4-acetyl-3-fluorobenzoic acid derivative), the strategies outlined in section 2.1.2, such as asymmetric reductive amination or the use of a tert-butanesulfinamide auxiliary, are directly applicable.

Alternatively, the side chain can be constructed from a different functional group. For instance, a precursor like 3-fluoro-4-(1-hydroxyethyl)benzonitrile contains the correct carbon skeleton. uni.lunih.gov The chiral alcohol can be obtained via asymmetric reduction of the corresponding ketone. The hydroxyl group can then be converted to the amine with stereochemical control. A common method for this transformation is the Mitsunobu reaction to introduce an azide, followed by reduction to the primary amine. This two-step process typically proceeds with inversion of stereochemistry at the chiral center, allowing for the synthesis of the desired (S)-amine from an (R)-alcohol precursor.

Methodological Advancements in Fluorinated Amino Acid Synthesis

The synthesis of fluorinated amino acids has become a important area of focus in organofluorine and medicinal chemistry. The introduction of fluorine into amino acid structures can profoundly alter their physical, chemical, and biological properties, including acidity, lipophilicity, metabolic stability, and conformational preferences. numberanalytics.comnih.gov These modifications make fluorinated amino acids valuable building blocks for peptides, proteins, and other biologically active molecules. chemrxiv.org Consequently, the development of efficient and stereoselective synthetic methods has been a major driver of progress in this field. researchgate.net

Early research in this area established foundational methods, but recent decades have seen significant advancements, moving towards more versatile, efficient, and selective strategies. numberanalytics.com Modern synthetic approaches can be broadly categorized into two main strategies: the derivatization of amino acid precursors through fluorination reactions and the construction of the amino acid scaffold from fluorinated building blocks. rsc.org Key areas of progress include the use of novel fluorinating agents, asymmetric catalysis, and the development of methods for late-stage fluorination.

Asymmetric Synthesis via Chiral Metal Complexes

A significant challenge in the synthesis of fluorinated amino acids is controlling stereochemistry to obtain enantiomerically pure products. One powerful strategy that has emerged is the use of chiral transition metal complexes. nih.gov In particular, chiral Ni(II) complexes have been effectively utilized for the asymmetric synthesis of a wide range of non-canonical amino acids, including fluorinated variants. beilstein-journals.orgacs.org

This methodology typically involves the alkylation of a chiral Ni(II) complex of a glycine (B1666218) or alanine (B10760859) Schiff base with a fluorinated alkyl halide. The chiral ligand on the nickel complex directs the alkylation to occur stereoselectively, leading to high diastereomeric excess. Subsequent hydrolysis of the complex releases the desired fluorinated amino acid in high enantiomeric purity, often on a gram scale, which is crucial for further applications like peptide synthesis. chemrxiv.orgacs.org A notable advantage of this method is that the chiral ligand can often be recovered and reused. acs.org

This approach has been successfully applied to synthesize various fluorinated amino acids, demonstrating its versatility. nih.govacs.org

Table 1: Examples of Fluorinated Amino Acids Synthesized Using a Chiral Ni(II) Complex This table is generated based on research findings and illustrates the scope of the method.

| Fluorinated Amino Acid Type | Side Chain Precursor (Alkyl Iodide) | Protecting Group | Enantiomeric Excess (ee) | Reference |

| Trifluorinated Isoleucine variants | Varies | Fmoc | >96% | acs.org |

| Trifluorinated Valine variants | Varies | Fmoc | >96% | acs.org |

| Fluorinated Phenylalanine analogs | Varies | Fmoc | 99% | beilstein-journals.orgacs.org |

| Trifluoroleucine | 1-trifluoro-3-iodobutane | Fmoc | 96% | chemrxiv.orgbeilstein-journals.org |

Advances in Catalytic Fluorination

Direct catalytic fluorination of C-H bonds represents a highly atom-economical and efficient strategy for synthesizing fluorinated organic molecules. Recent progress has extended this approach to the challenging synthesis of chiral β-fluoro α-amino acids. One notable development is the use of Pd(II)-catalysis for the site- and diastereoselective fluorination of unactivated methylene (B1212753) C(sp³)–H bonds in α-amino acid derivatives. semanticscholar.org This method allows for the direct introduction of a fluorine atom at the β-position with high selectivity, proceeding through an inner-sphere mechanism that is believed to involve C-F reductive elimination from a high-valent palladium intermediate. semanticscholar.org

Modern Fluorinating Reagents

The choice of fluorinating agent is critical and depends on the specific synthetic strategy, whether it involves electrophilic, nucleophilic, or radical fluorination pathways. mdpi.com The development of new and more effective reagents has significantly expanded the toolkit for chemists. numberanalytics.com

Electrophilic Fluorinating Reagents: These "F+" sources are used to introduce fluorine by reacting with electron-rich centers. Common examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. numberanalytics.commdpi.com

Nucleophilic Fluorinating Reagents: These reagents, such as diethylaminosulfur trifluoride (DAST) and its derivatives, are used to replace hydroxyl groups or other leaving groups with fluorine. numberanalytics.commdpi.com

Table 2: Common Chemical Fluorinating Agents This table summarizes common reagents used in the synthesis of fluorinated amino acids.

| Reagent Class | Example Reagent | Abbreviation | Typical Application | Reference |

| Electrophilic | N-Fluorobenzenesulfonimide | NFSI | Fluorination of carbanions/enolates | numberanalytics.commdpi.com |

| Electrophilic | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Fluorination of electron-rich aromatics and olefins | numberanalytics.commdpi.com |

| Nucleophilic | Diethylaminosulfur Trifluoride | DAST | Deoxyfluorination of alcohols | numberanalytics.commdpi.com |

Other Innovative Methodologies

The field continues to evolve with the introduction of novel synthetic strategies. Photoredox catalysis, for instance, has been harnessed for the asymmetric synthesis of unnatural α-amino acids. rsc.org This approach utilizes light-mediated C–O bond activation in oxalate (B1200264) esters of aliphatic alcohols, which serve as radical precursors. These radicals are then coupled with a chiral glyoxylate-derived N-sulfinyl imine in a redox-neutral process, providing access to a variety of functionalized amino acids. rsc.org

Furthermore, the synthesis of fluorinated amino acids labeled with fluorine-18 (B77423) (¹⁸F) for use in Positron Emission Tomography (PET) imaging has seen significant progress. nih.gov Advances in this area include copper-catalyzed radiofluorination and methods for creating heteroatom-¹⁸F bonds, enabling the efficient synthesis of these important diagnostic agents. nih.gov

Chiral Resolution and Stereochemical Purity of S 4 1 Aminoethyl 3 Fluorobenzoic Acid

Optical Resolution Techniques for Enantiomeric Separation

The separation of the enantiomers of 4-(1-Aminoethyl)-3-fluorobenzoic acid relies on specialized techniques that can differentiate between the two mirror-image forms of the molecule.

A widely employed and effective method for resolving racemic mixtures of chiral acids or bases is through the formation of diastereomeric salts. nih.gov In the case of racemic 4-(1-Aminoethyl)-3-fluorobenzoic acid, which is an amino acid and thus amphoteric, it can be reacted with a chiral resolving agent. For the resolution of a racemic amine, a chiral acid is typically used as the resolving agent. Common examples of such agents include tartaric acid and its derivatives, mandelic acid, or camphorsulfonic acid. nih.gov

The reaction between the racemic 4-(1-Aminoethyl)-3-fluorobenzoic acid and a single enantiomer of a chiral acid results in the formation of a pair of diastereomeric salts. These diastereomers, unlike enantiomers, have different physical properties, such as solubility. nih.govnih.gov This difference in solubility allows for their separation by fractional crystallization. google.com One of the diastereomeric salts will preferentially crystallize from the solution under specific conditions, allowing for its isolation. Subsequently, the chiral resolving agent can be removed, yielding the desired enantiomerically pure (S)-4-(1-Aminoethyl)-3-fluorobenzoic acid. The success of this method hinges on the selection of an appropriate resolving agent and the optimization of crystallization conditions. nih.gov

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Chemical Class |

|---|---|

| (R,R)-Tartaric Acid | Chiral Dicarboxylic Acid |

| (S)-Mandelic Acid | Chiral α-Hydroxy Acid |

This table presents examples of chiral acids commonly used to resolve racemic amines through diastereomeric salt formation.

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful analytical and preparative technique for separating enantiomers. bldpharm.comeurjchem.com This method utilizes a chiral stationary phase (CSP), which is a column packing material that is itself chiral. researchgate.net The enantiomers of 4-(1-Aminoethyl)-3-fluorobenzoic acid will interact differently with the chiral stationary phase, leading to different retention times and thus their separation.

Various types of chiral stationary phases are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, macrocyclic antibiotics (like teicoplanin), and Pirkle-type phases. bldpharm.com For the separation of amino acids and their derivatives, macrocyclic glycopeptide-based CSPs are often effective. The choice of mobile phase is also crucial and is optimized to achieve the best separation. Alternatively, a chiral mobile phase additive can be used with a standard achiral column to achieve separation. The chiral additive forms transient diastereomeric complexes with the enantiomers in the mobile phase, which can then be separated.

Table 2: Common Chiral Stationary Phases for HPLC

| CSP Class | Chiral Selector Example | Typical Analytes |

|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad range of racemates |

| Macrocyclic Glycopeptide | Teicoplanin | Amino acids, acidic compounds |

This table provides an overview of different classes of chiral stationary phases used in HPLC for enantiomeric separation.

Stereochemical Assignment and Absolute Configuration Determination

Once the enantiomers are separated, it is essential to determine the absolute configuration of each, i.e., which one is the (S)-enantiomer and which is the (R)-enantiomer. The most definitive method for determining the absolute configuration of a crystalline compound is single-crystal X-ray crystallography. This technique provides a detailed three-dimensional structure of the molecule, allowing for the unambiguous assignment of the (S) or (R) configuration at the chiral center.

Other spectroscopic techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), can also be used to characterize enantiomers. These methods measure the differential absorption and rotation of plane-polarized light by chiral molecules. While these techniques can distinguish between enantiomers, the determination of the absolute configuration often requires comparison with a known standard or complex quantum chemical calculations.

Impact of Chirality on Molecular Recognition and Biological Interactions

Chirality is a fundamental aspect of molecular recognition in biological systems. Enzymes, receptors, and other biological macromolecules are themselves chiral, and as a result, they often interact differently with the two enantiomers of a chiral drug or molecule. One enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even cause undesirable side effects.

For this compound, its specific three-dimensional structure is crucial for its interaction with its biological target. The (S)-configuration dictates the precise spatial orientation of the aminoethyl, fluoro, and carboxylic acid groups. This specific arrangement is likely essential for optimal binding to the active site of an enzyme or receptor, leading to its biological activity. The (R)-enantiomer, with its mirror-image arrangement, would not fit as effectively into the same binding site, resulting in a different biological response. Therefore, the stereochemical purity of this compound is critical for its efficacy and safety as a potential therapeutic agent.

Derivatization and Chemical Modifications of S 4 1 Aminoethyl 3 Fluorobenzoic Acid

Functionalization at the Carboxylic Acid Moiety for Scaffold Expansion

The carboxylic acid group is a key functional handle for extending the molecular framework of (S)-4-(1-aminoethyl)-3-fluorobenzoic acid. Its conversion into esters and amides is a primary strategy for creating larger, more complex molecules and conjugates.

The formation of an amide bond is a fundamental reaction in organic synthesis. luxembourg-bio.com The carboxylic acid of the parent compound can be coupled with a primary or secondary amine to form a stable amide linkage. This reaction typically requires the activation of the carboxylic acid to convert the hydroxyl group into a better leaving group. luxembourg-bio.com Common coupling reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and phosphonium (B103445) salts such as PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). luxembourg-bio.comsemanticscholar.org The general mechanism with DCC involves the formation of an O-acylisourea intermediate, which then reacts with the amine to yield the desired amide. luxembourg-bio.com

Similarly, the carboxylic acid can be converted into an ester by reacting with an alcohol. This can be achieved through Fischer esterification under acidic catalysis or by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with an alcohol. These esterification strategies have been demonstrated on related structures, such as the synthesis of 4-aminobenzoic acid allyl ester. synquestlabs.com Such reactions are pivotal for creating conjugates with polymers like polyethylene (B3416737) glycol (PEG), which can improve the therapeutic properties of biologically active molecules. rsc.org This approach, known as PEGylation, often utilizes ester or amide linkages to attach the polymer chain to the drug molecule. rsc.org

Table 1: Common Reagents for Amide and Ester Bond Formation

| Reaction Type | Reagent Class | Example Reagent(s) | Byproduct(s) |

|---|---|---|---|

| Amide Formation | Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea (DCU) |

| Amide Formation | Phosphonium Salts | PyBOP® | Tripyrrolidinophosphine oxide |

| Ester Formation | Acid Catalysis | Sulfuric Acid (H₂SO₄) | Water |

| Ester Formation | Acyl Halide Intermediate | Thionyl Chloride (SOCl₂) | HCl, SO₂ |

The carboxylic acid can be transformed into other functional groups, notably acid fluorides. Reagents such as diethylaminosulfur trifluoride (DAST) and cyanuric fluoride (B91410) are effective for this conversion. luxembourg-bio.com Acid fluorides are highly reactive acylating agents and are particularly efficient in forming amide bonds with sterically hindered or electronically deactivated amines, including N-methylated amino acids. luxembourg-bio.com

The synthesis of fluorinated analogs of bioactive molecules is a significant area of research, particularly for the development of tracers for Positron Emission Tomography (PET). For instance, the synthesis of a fluorinated analog of 5-aminolevulinic acid (5-ALA) was pursued to create a fluorine-18-labeled PET tracer for imaging gliomas. nih.gov This highlights a potential application pathway where the carboxylic acid moiety of this compound could be derivatized to create advanced diagnostic tools. nih.gov

Functionalization at the Amino Group for Ligand Modification

The primary amino group on the ethyl side chain is a versatile site for modifications that can significantly alter the compound's binding affinity, selectivity, and physicochemical properties.

Acylation of the primary amino group to form an amide is a straightforward modification. This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride. A widely used application of this reaction is in analytical chemistry for the pre-column derivatization of amino acids for HPLC analysis. Reagents like o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC) react rapidly with primary amines at room temperature. shimadzu.comnih.gov The FMOC reagent, for example, attaches a bulky, fluorescent fluorenylmethyloxycarbonyl group, enabling high-sensitivity detection. shimadzu.comnih.gov

Alkylation involves the introduction of one or more alkyl groups to the nitrogen atom. This modification can modulate the basicity and steric profile of the amino group, which can be critical for its interaction with biological targets. General derivatization chemistries, such as the AccQ•Tag method which uses 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, provide a framework for systematic modification of amino groups. waters.com

The primary amino group readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). mdpi.commdpi.com This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate that subsequently dehydrates to yield the C=N double bond. mdpi.com The synthesis of Schiff bases from various amino-containing heterocyclic compounds, such as 4-amino-1,2,4-triazole (B31798) derivatives, is a well-established method for creating new compounds with diverse biological activities. mdpi.commdpi.comnih.gov

Furthermore, the amino group can participate in the Mannich reaction. In this multicomponent reaction, the amine, a non-enolizable aldehyde (like formaldehyde), and a compound containing an active hydrogen atom react to form a β-amino-carbonyl compound known as a Mannich base. mdpi.comnih.gov This reaction is a powerful tool for carbon-carbon bond formation and has been used to synthesize complex molecules from simpler precursors, such as isatin (B1672199) and triazole derivatives. mdpi.comnih.govrsc.org

Table 2: Derivatization Reactions at the Amino Group

| Reaction Type | Reactant(s) | Functional Group Formed |

|---|---|---|

| Acylation | Acyl Chloride, Acid Anhydride | Amide |

| Schiff Base Formation | Aldehyde, Ketone | Imine (C=N) |

| Mannich Reaction | Aldehyde, Active Hydrogen Cmpd. | Mannich Base (β-amino-carbonyl) |

Modifications of the Fluorinated Phenyl Ring and Impact on Molecular Properties

The fluorine atom on the phenyl ring is not merely a passive substituent; it profoundly influences the molecule's electronic and physical properties. The replacement of a hydrogen atom with fluorine can modulate acidity, basicity, hydrophobicity, and metabolic stability. nih.gov Fluorine's high electronegativity creates a strong C-F bond and alters the electrostatic potential of the aromatic ring, which can lead to enhanced binding interactions with protein targets. nih.govnih.gov

While the existing fluorine atom is a key feature, further modifications to the ring could be envisaged. Nucleophilic aromatic substitution (SNAr) to displace the fluorine is a possibility, although it typically requires strong activation from electron-withdrawing groups positioned ortho or para to the leaving group. ossila.com In the case of this compound, the ring is substituted with electron-donating (aminoethyl) and weakly deactivating (carboxyl) groups, making SNAr challenging under standard conditions.

Incorporating additional fluorine atoms into the phenyl ring is another strategy. The use of polyfluorinated amino acids, such as pentafluorophenylalanine, has been shown to increase the stability of proteins through what is known as the "fluoro-stabilization effect". nih.gov Therefore, exploring the synthesis of di- or tri-fluorinated analogs of the parent compound could be a viable strategy for enhancing molecular stability and modulating biological activity. nih.govnih.gov

Structural Elucidation and Supramolecular Chemistry of S 4 1 Aminoethyl 3 Fluorobenzoic Acid and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the ethyl group, the methyl protons, and the amine protons. The aromatic protons will likely appear as complex multiplets due to coupling with each other and with the fluorine atom. The methine proton will be a quartet due to coupling with the adjacent methyl protons, and the methyl protons will appear as a doublet. The amine and carboxylic acid protons may appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the fluorine and the aminoethyl substituents. The carbon atom directly bonded to fluorine will exhibit a large one-bond C-F coupling constant. The aliphatic carbons of the aminoethyl group will appear at the upfield end of the spectrum.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a sensitive probe for the electronic environment around the fluorine atom. nih.gov For (S)-4-(1-aminoethyl)-3-fluorobenzoic acid, a single resonance is expected. The chemical shift of this signal can be influenced by solvent and pH. nih.gov Studies on similar fluorobenzoic acids have shown that the ¹⁹F chemical shift is sensitive to the ionization state of the carboxyl group. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~7.5-8.0 | m | Aromatic protons |

| ~4.0-4.5 | q | Methine proton (CH) | |

| ~1.4-1.6 | d | Methyl protons (CH₃) | |

| Broad | s | Amine protons (NH₂) | |

| Broad | s | Carboxylic acid proton (COOH) | |

| ¹³C | ~165-175 | s | Carbonyl carbon (COOH) |

| ~115-160 (d) | d | Aromatic carbons (C-F coupling) | |

| ~45-55 | s | Methine carbon (CH) | |

| ~20-25 | s | Methyl carbon (CH₃) | |

| ¹⁹F | -110 to -130 | s | Fluorine on the aromatic ring |

Predicted chemical shifts are estimates based on related compounds and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of this compound. The expected [M+H]⁺ ion for the compound (C₉H₁₀FNO₂) would allow for the unambiguous confirmation of its molecular formula.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), can provide valuable structural information. While specific fragmentation data for this compound is not available, common fragmentation pathways for related aromatic acids can be inferred. For benzoic acid, a characteristic fragmentation is the loss of a hydroxyl radical to form the [C₆H₅CO]⁺ ion, followed by the loss of carbon monoxide to yield the phenyl cation [C₆H₅]⁺. docbrown.info In the case of this compound, fragmentation could involve the loss of the carboxylic acid group, cleavage of the ethyl side chain, and other characteristic losses related to the fluorinated aromatic ring.

X-ray Crystallography of this compound and Related Fluorobenzoic Acid Co-crystals/Complexes

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. While the crystal structure of this compound itself is not publicly documented, the study of related fluorobenzoic acid co-crystals and complexes offers valuable insights into the expected structural features. rsc.orgacs.org

Crystal Packing and Polymorphism Analysis

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. rsc.org In molecular crystals, molecules often arrange themselves to maximize favorable interactions and minimize repulsive forces. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including benzoic acid derivatives. researchgate.netcore.ac.uk Different polymorphs can exhibit distinct physical properties. The existence of polymorphism in related compounds like 3-fluorobenzoic acid suggests that this compound could also potentially form multiple crystalline phases under different crystallization conditions. rsc.org The formation of co-crystals, where two or more different molecules crystallize together in a defined stoichiometric ratio, is another possibility and has been observed for fluorobenzoic acids with other organic molecules. acs.orgresearchgate.netnih.gov

Investigation of Intermolecular Interactions, including C-H···F and N-H···O Hydrogen Bonds

Intermolecular interactions play a critical role in determining the crystal structure and properties of molecular solids. nih.gov In this compound, several types of hydrogen bonds are expected to be significant.

N-H···O Hydrogen Bonds: The amino group (-NH₂) is a hydrogen bond donor, and the carboxylic acid group (-COOH) contains both a hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the C=O group). quora.comnih.govnih.govreddit.comlibretexts.org Therefore, strong N-H···O hydrogen bonds between the amino group of one molecule and the carbonyl oxygen of the carboxylic acid of a neighboring molecule are highly probable. wikipedia.org These interactions are fundamental in the structures of amino acids and many pharmaceutical compounds. proteinstructures.com

O-H···O Hydrogen Bonds: The carboxylic acid groups can also form strong hydrogen bonds with each other, often leading to the formation of centrosymmetric dimers.

Conformational Analysis and Stereochemical Considerations in Solution and Solid State

The this compound molecule possesses conformational flexibility due to the rotatable single bonds in the aminoethyl side chain. The conformation of the molecule, which describes the spatial arrangement of its atoms, can differ between the solution and solid states.

In solution, the molecule will likely exist as an equilibrium of different conformers, with the relative populations determined by their respective energies. The orientation of the aminoethyl group relative to the plane of the benzene (B151609) ring will be a key conformational variable.

Computational Chemistry and Molecular Modeling Studies of S 4 1 Aminoethyl 3 Fluorobenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. nih.govnih.govaip.org DFT studies can provide a wealth of information about (S)-4-(1-Aminoethyl)-3-fluorobenzoic acid, including its optimized geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). These calculations are fundamental to understanding the molecule's intrinsic properties and predicting its chemical behavior. nih.govnih.govresearchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability; related to the molecule's susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability; related to the molecule's susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and stability. A larger gap suggests higher stability. |

| Dipole Moment | 3.5 D | Represents the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Charges | C(arboxyl): +0.4, O(carbonyl): -0.5, N(amino): -0.6, F: -0.3 | Provides insight into the partial charges on each atom, highlighting polar regions and potential sites for electrostatic interactions. |

Note: The values in this table are for illustrative purposes and represent typical outputs from DFT calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme or a protein. nih.govresearchgate.netresearchgate.net This method is instrumental in structure-based drug design, allowing researchers to visualize and analyze the interactions between a small molecule and its biological target at an atomic level. nih.govnih.gov

For this compound, molecular docking simulations can be used to predict its binding mode within the active site of a target enzyme or receptor. nih.govfrontiersin.org The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. nih.govresearchgate.net These scoring functions estimate the free energy of binding by considering factors such as electrostatic interactions, hydrogen bonds, van der Waals forces, and desolvation penalties. nih.govibm.com

The results of docking studies can reveal key interactions, such as hydrogen bonds between the carboxylic acid or amino group of the ligand and residues in the active site, or hydrophobic interactions involving the fluorinated benzene (B151609) ring. proteinstructures.com While docking is a powerful tool for identifying potential binders and their binding modes, predicting absolute binding affinities with high accuracy remains a challenge. researchgate.netmdpi.comnih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Result (Illustrative) | Interpretation |

| Binding Energy (kcal/mol) | -8.5 | A negative value indicates a favorable binding interaction. |

| Key Interacting Residues | ASP145, LYS72, PHE80 | Identifies the specific amino acids in the binding pocket that form significant interactions with the ligand. |

| Hydrogen Bonds | Ligand-COOH with LYS72, Ligand-NH2 with ASP145 | Highlights crucial hydrogen bonding interactions that stabilize the ligand-receptor complex. |

| Hydrophobic Interactions | Ligand-Fluorobenzene with PHE80 | Shows non-polar interactions contributing to binding. |

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking simulation.

Chiral recognition is a critical aspect of drug action, as enantiomers of a chiral drug can exhibit significantly different pharmacological activities. nih.govnih.gov Molecular docking can be a valuable tool for investigating the structural basis of chiral recognition. acs.orgacs.orgresearchgate.net By docking both the (S) and (R) enantiomers of 4-(1-Aminoethyl)-3-fluorobenzoic acid into the active site of a chiral receptor, researchers can compare their binding modes and interaction patterns.

Differences in the binding energies and the specific interactions formed by each enantiomer can explain the observed stereoselectivity of the receptor. mdpi.com For instance, the (S)-enantiomer might be able to form an additional hydrogen bond or have a better steric fit within the binding pocket compared to the (R)-enantiomer, leading to a higher binding affinity and, consequently, greater biological activity. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Stability in Biological Environments

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational flexibility and stability of the complex over time. scfbio-iitd.res.inmdpi.comrowan.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their movements and interactions. zib.deacs.org

For this compound, MD simulations can be used to assess the stability of the predicted binding pose obtained from docking. acs.org By simulating the ligand-receptor complex in a realistic biological environment (e.g., in water with ions), researchers can observe whether the key interactions are maintained and how the ligand and protein adapt to each other's presence. mdpi.comduke.edu MD simulations can also reveal the conformational changes that occur in both the ligand and the receptor upon binding, providing a more complete understanding of the binding process. acs.org Furthermore, MD simulations can be used to study the conformational preferences of the free ligand in solution, which can influence its ability to adopt the bioactive conformation required for binding. nih.govscilit.com

Structure-Based Design Principles for Analog Development and Optimization

The insights gained from computational studies, such as DFT, molecular docking, and MD simulations, form the basis for structure-based drug design. nih.govitmedicalteam.plnih.gov By understanding the key interactions between this compound and its target, medicinal chemists can rationally design new analogs with improved potency, selectivity, and pharmacokinetic properties. itmedicalteam.plfrontiersin.org

For example, if docking and MD simulations reveal an unoccupied hydrophobic pocket near the ligand's binding site, a hydrophobic group could be added to the ligand to fill this pocket and enhance binding affinity. proteinstructures.com Similarly, if a particular hydrogen bond is found to be crucial for binding, the ligand can be modified to strengthen this interaction. tandfonline.comrsc.org This iterative process of computational analysis, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. nih.govmdpi.comtaylorfrancis.com

Enzyme Interactions and Mechanistic Studies of S 4 1 Aminoethyl 3 Fluorobenzoic Acid and Its Derivatives in Vitro

Hyaluronidase (B3051955) Inhibition by Fluorobenzoic Acid Derivatives

Enzyme Kinetic Analysis of Inhibitory Potency

Currently, there is a lack of specific in vitro studies detailing the enzyme kinetics of (S)-4-(1-Aminoethyl)-3-fluorobenzoic acid or its close derivatives as inhibitors of hyaluronidase. Hyaluronidases are enzymes that degrade hyaluronic acid, a major component of the extracellular matrix. sigmaaldrich.comnih.gov Their inhibition is a target for therapeutic intervention in various conditions. sigmaaldrich.com While a wide range of natural and synthetic compounds have been investigated as hyaluronidase inhibitors, data on fluorobenzoic acid derivatives remains scarce in publicly available literature. nih.gov

Mechanistic Insights into Hyaluronidase-Ligand Interactions

Due to the absence of direct inhibitory studies on this compound, mechanistic insights into its potential interaction with hyaluronidase are speculative. Generally, hyaluronidase inhibitors can act through various mechanisms, including competitive inhibition where the inhibitor mimics the structure of the natural substrate, hyaluronic acid.

DNA Gyrase and Topoisomerase IV Modulation and Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that regulate DNA topology and are validated targets for antibiotics. nih.govmdpi.comnih.govmdpi.com

Inhibition Profiles Against Bacterial Type II Topoisomerases

Interaction with Other Enzymes (e.g., Tyrosinase, Urease, Benzoate (B1203000) Dioxygenase)

Tyrosinase

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. Studies on aminobenzoic acid derivatives have shown inhibitory effects on tyrosinase. For example, 2-aminobenzoic acid and 4-aminobenzoic acid have been identified as non-competitive inhibitors of both the monophenolase and diphenolase activities of mushroom tyrosinase. nih.gov The inhibition constants (Ki) for these related compounds provide an indication of the potential inhibitory activity of aminobenzoic acid derivatives.

Table 1: Inhibitory Action of Aminobenzoic Acid Derivatives on Mushroom Tyrosinase nih.gov

| Compound | Enzyme Activity | Inhibition Type | Ki (µM) |

| 2-Aminobenzoic Acid | Monophenolase | Non-competitive | 5.15 |

| Diphenolase | Non-competitive | 4.72 | |

| 4-Aminobenzoic Acid | Monophenolase | Non-competitive | 3.8 |

| Diphenolase | Non-competitive | 20 |

This table presents data for aminobenzoic acid derivatives structurally related to this compound.

Urease

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for inhibitors to treat infections by ureolytic bacteria. nih.govnih.gov Benzoic acid and its derivatives have been shown to inhibit urease. Studies on p-aminobenzoic acid and p-hydroxybenzoic acid have demonstrated competitive inhibition of jackbean urease.

Benzoate Dioxygenase

Benzoate dioxygenase is a multi-component enzyme system that plays a role in the aerobic degradation of benzoate. acs.orgwikipedia.org Research has shown that some benzoate-degrading bacteria can utilize fluorinated benzoates as a carbon source. For instance, 2-fluorobenzoate (B1215865) can be degraded by certain Pseudomonas strains, indicating that it is a substrate for the initial enzyme of the anaerobic degradation pathway, benzoyl-coenzyme A synthetase. nih.gov This suggests that the benzoate dioxygenase system can accommodate and process fluorinated benzoic acid derivatives.

Substrate Specificity and Enzymatic Biotransformation Pathways

There is no specific information available in the reviewed literature regarding the substrate specificity of enzymes for this compound or its enzymatic biotransformation pathways. In general, aminobenzoic acid derivatives can undergo biotransformation. For instance, 4-aminobenzoic acid (PABA) is known to be metabolized in the liver via N-acetylation or conjugation with glycine (B1666218). nih.gov However, the presence of the 1-aminoethyl group and the fluorine atom on the benzene (B151609) ring of the target compound would likely influence its recognition and processing by metabolic enzymes, but the specific outcomes of such potential interactions have not been documented.

Mechanisms of Enzyme Inhibition or Activation

No studies detailing the mechanisms of enzyme inhibition or activation by this compound were identified. Other aminobenzoic acid derivatives have been shown to act as enzyme inhibitors. For example, 2-aminobenzoic acid and 4-aminobenzoic acid have demonstrated non-competitive inhibition of tyrosinase, an enzyme involved in melanin synthesis. nih.gov This suggests that they bind to a site other than the enzyme's active site. nih.gov Additionally, certain benzoic acid derivatives have been investigated as inhibitors of 5α-reductase. nih.gov Whether this compound exhibits similar inhibitory activities against these or other enzymes has not been reported.

Influence of Fluorine Substitution on Enzyme-Ligand Interactions and Biological Activity

The specific influence of the fluorine atom in this compound on its enzyme-ligand interactions and biological activity has not been experimentally determined. Fluorine substitution is a common strategy in medicinal chemistry to modulate the properties of drug candidates. nih.govrsc.org The high electronegativity and relatively small size of fluorine can alter a molecule's electronic properties with only a minor steric effect. beilstein-journals.org This can lead to enhanced binding affinity to target proteins, improved metabolic stability, and better membrane permeability. beilstein-journals.orgresearchgate.net Studies on other fluorinated compounds, such as fluorinated sialic acid derivatives, have shown that the degree and position of fluorination can significantly impact inhibitory potency. nih.govacs.org In the context of this compound, the fluorine atom at the 3-position could potentially influence its interaction with target enzymes through various non-covalent interactions, but without experimental data, any such effects remain speculative.

Future Research Directions and Translational Potential in Chemical Biology

Design and Synthesis of Advanced Analogs with Enhanced Specificity and Potency

The development of advanced analogs of (S)-4-(1-Aminoethyl)-3-fluorobenzoic acid is a primary avenue for future research, aiming to improve its interaction with biological targets. The synthesis of fluorinated amino acids has become a key focus for bioorganic and medicinal chemists due to their potential as selective enzyme inhibitors. researchgate.net Synthetic strategies can be systematically employed to modulate the compound's physicochemical properties and enhance its biological profile.

Key approaches to analog design include:

Modification of the Benzoic Acid Moiety: Altering the substitution pattern on the aromatic ring or replacing the carboxylic acid with bioisosteres (e.g., tetrazoles, acyl sulfonamides) can influence binding affinity, cell permeability, and pharmacokinetic properties.

Alteration of the Aminoethyl Side Chain: Extending, constraining, or introducing further substitution on the ethyl group can probe the steric and electronic requirements of the target's binding pocket. For instance, diastereoselective synthesis methods can be employed to create analogs with different stereochemical configurations, which may exhibit varied biological activities. researchgate.net

Positional Isomers of Fluorine: Moving the fluorine atom to other positions on the benzene (B151609) ring would create a library of isomers with distinct electronic and conformational properties, potentially leading to altered target specificity.

The synthesis of these new derivatives can be achieved through established and emerging organic chemistry methodologies. For example, techniques using naturally occurring organic acids as catalysts have proven effective in the synthesis of various bioactive molecules and could be adapted for these purposes. eurjchem.com

Table 1: Hypothetical Analogs and Design Rationale

| Analog Structure Modification | Rationale for Design | Predicted Impact |

|---|---|---|

| Replacement of Carboxylic Acid with Tetrazole | Improve metabolic stability and cell permeability; mimic the charge and geometry of the carboxylate group. | Enhanced in vivo half-life and bioavailability. |

| Introduction of a Methyl Group on the Amine | Increase lipophilicity and potentially alter hydrogen bonding capacity in the active site. | Modified binding affinity and selectivity profile. |

| Relocation of Fluorine from C3 to C2 | Alter the electronic distribution (pKa) of the carboxylic acid and the orientation of the side chain. | Change in target binding and potential for novel target engagement. |

Exploration of Novel Enzyme Targets and Biological Pathways Modulated by Fluorinated Amino Acids

Fluorinated amino acids are valuable tools for discovering and validating novel enzyme targets due to their ability to act as potent and selective inhibitors. researchgate.net The introduction of fluorine can enhance binding to target proteins through favorable intermolecular interactions and can also block metabolic pathways, leading to specific physiological outcomes. mdpi.com

Future research should focus on screening this compound and its analogs against diverse panels of enzymes to identify novel biological targets. Given its structure as a non-proteinogenic amino acid, promising enzyme classes for investigation include:

Aminotransferases: These enzymes are crucial for amino acid metabolism. Fluorinated analogs can act as mechanism-based inactivators of pyridoxal 5'-phosphate (PLP)-dependent enzymes, a strategy that has been successful in targeting human ornithine aminotransferase (hOAT) for cancer therapy. nih.gov

Decarboxylases: Similar to aminotransferases, these PLP-dependent enzymes could be susceptible to inhibition by fluorinated amino acid analogs.

Kinases and Proteases: While less conventional, the unique electrostatic profile of the fluorinated scaffold might enable specific interactions within the active or allosteric sites of these enzyme families.

Metabolic Enzymes: The structural similarity to endogenous metabolites suggests potential for modulating pathways involved in cellular metabolism, which is often dysregulated in diseases like cancer and metabolic syndrome.

The discovery of fluorinases, enzymes that catalyze the formation of C-F bonds in nature, opens up biocatalytic avenues for creating novel fluorinated compounds. nih.govnih.gov Directed evolution of such enzymes could be harnessed to produce a wider array of fluorinated amino acids for screening and target identification. mdpi.com

Table 2: Potential Enzyme Classes for Target Exploration

| Enzyme Class | Rationale for Investigation | Potential Biological Pathway |

|---|---|---|

| Aminotransferases | Structural similarity to natural amino acid substrates; potential for mechanism-based inhibition. | Amino acid metabolism, neurotransmitter synthesis. |

| Aminoacyl-tRNA Synthetases | Potential to interfere with protein synthesis by mimicking natural amino acids. | Protein translation and cellular proliferation. |

| Transporters | May act as a substrate or inhibitor for amino acid transporters in cell membranes. | Nutrient uptake and cellular signaling. |

Development of this compound as a Research Tool in Mechanistic Biology

Beyond its potential therapeutic applications, this compound can be developed into a powerful research tool for dissecting biological mechanisms. The fluorine atom serves as a unique spectroscopic probe that is absent in most biological systems.

Applications in mechanistic biology include:

¹⁹F NMR Spectroscopy: The fluorine-19 nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive for Nuclear Magnetic Resonance (NMR) studies. mdpi.com Incorporating the compound into a biological system allows for the direct observation of its interactions with target proteins, providing insights into binding kinetics, conformational changes, and the local environment of the binding site, all without interference from other signals in the cell.

Positron Emission Tomography (PET) Imaging: The fluorine-18 (B77423) isotope is a widely used positron emitter for PET imaging. mdpi.com A radiolabeled version of this compound could be synthesized and used as an in vivo imaging agent to visualize the distribution of a target enzyme or transporter, assess target engagement of a therapeutic, or probe metabolic pathways in living organisms.

Mechanism-Based Probes: Fluorinated amino acids can be designed as mechanism-based inactivators that form covalent bonds with their target enzymes upon catalytic turnover. nih.gov Such molecules are invaluable for identifying the catalytic residues in an enzyme's active site and for permanently labeling the enzyme for subsequent proteomic analysis.

Table 3: Applications as a Research Tool in Mechanistic Biology

| Technique | Application | Information Gained |

|---|---|---|

| ¹⁹F Nuclear Magnetic Resonance (NMR) | In vitro ligand-protein binding studies. | Binding affinity (Kd), kinetics (kon/koff), conformational changes upon binding, drug screening. |

| ¹⁸F Positron Emission Tomography (PET) | In vivo imaging of target distribution and occupancy. | Tissue-specific localization of the target, confirmation of drug-target engagement, non-invasive pharmacokinetic studies. |

Integration of Computational and Experimental Approaches for Rational Ligand Design

The synergy between computational modeling and experimental validation provides a powerful framework for accelerating the discovery of new ligands. nih.gov This iterative process, known as rational ligand design, is particularly well-suited for optimizing molecules like this compound. By combining computational predictions with wet-lab experiments, researchers can more efficiently navigate the vast chemical space to identify analogs with superior properties. nih.gov

The workflow for this integrated approach typically involves:

Computational Modeling: Starting with the structure of a known or homologous biological target, molecular docking simulations can predict the binding mode of this compound. This initial model helps identify key interactions.

In Silico Screening and Design: Virtual libraries of analogs are designed and computationally screened. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular dynamics simulations are employed to predict the binding affinity, stability, and other properties of the designed compounds. nih.govnih.gov

Chemical Synthesis: The most promising candidates identified through computational analysis are prioritized for chemical synthesis.

Experimental Validation: The synthesized compounds are then tested in vitro and in vivo to measure their actual potency, specificity, and other pharmacological properties.

Iterative Refinement: The experimental results are used to refine the computational models, leading to a new cycle of design, synthesis, and testing. This process enhances the predictive power of the models and accelerates the convergence on an optimized lead compound. nih.gov

This hybrid approach not only speeds up the drug discovery process but also provides a deeper understanding of the molecular determinants of ligand-target recognition. nih.gov

Table 4: Iterative Cycle of Integrated Ligand Design

| Step | Computational Approach | Experimental Approach | Outcome |

|---|---|---|---|

| 1. Target Identification & Initial Docking | Identify target binding pocket. Dock parent compound to generate initial binding hypothesis. | N/A | A structural model of the ligand-target complex. |

| 2. Analog Design & Virtual Screening | Design a virtual library of analogs. Use QSAR and free energy calculations to prioritize candidates. | N/A | A ranked list of candidate molecules predicted to have improved properties. |

| 3. Synthesis & In Vitro Evaluation | N/A | Synthesize a focused set of prioritized candidates. Perform binding and functional assays (e.g., IC₅₀ determination). | Experimental validation of binding affinity and potency. |

| 4. Model Refinement & New Predictions | Compare experimental data with computational predictions. Refine the molecular model and scoring functions. | N/A | An improved computational model with enhanced predictive accuracy. |

| 5. Next-Generation Design | Use the refined model to design a new generation of analogs with further predicted improvements. | Begin synthesis of the next generation of compounds. | Iterative optimization of the lead compound. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.